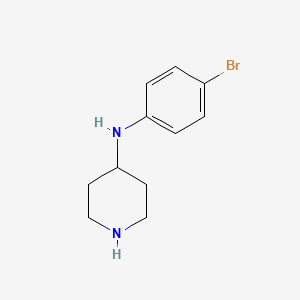

N-(4-bromophenyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRJDKYBLYPKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Reaction Chemistry

Established Synthetic Routes for N-(4-bromophenyl)piperidin-4-amine and its Analogues

The construction of the this compound molecule can be approached through several established synthetic strategies, each with its own set of advantages and applications. These routes primarily focus on the formation of the crucial carbon-nitrogen (C-N) bond between the phenyl ring and the piperidine (B6355638) moiety, the construction of the piperidine ring itself, or the introduction of the amine group.

Palladium-Catalyzed Arylation and C-N Coupling Protocols

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming C-N bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide, making it a direct route for the synthesis of N-aryl amines. wikipedia.org In the context of this compound, this would involve the reaction of piperidin-4-amine with 1,4-dibromobenzene (B42075) or a related aryl halide.

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium catalyst, association of the amine, deprotonation to form an amide complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. wikipedia.org A potential side reaction is the β-hydride elimination from the amide, which can lead to hydrodehalogenation of the arene and formation of an imine. wikipedia.org

The choice of phosphine (B1218219) ligands is critical for the success of the Buchwald-Hartwig amination. Early "first-generation" catalyst systems had limitations, but the development of bidentate phosphine ligands like BINAP and DPPF, and later, sterically hindered monophosphine ligands such as tBuXPhos, has significantly expanded the scope and efficiency of the reaction. wikipedia.orgnih.gov These advanced ligands promote higher reaction rates and yields, and allow for the coupling of a wider range of amines and aryl halides under milder conditions. wikipedia.orgnih.gov For instance, the use of tBuDavePhos as a ligand has been shown to be effective in the Pd(dba)2 catalyzed C-N coupling of various amines with 4-bromo-1-tritylpyrazole. researchgate.net

Nucleophilic Substitution Approaches for Piperidine Ring Formation

The formation of the piperidine ring itself can be achieved through intramolecular nucleophilic substitution reactions. nih.gov This strategy involves a precursor molecule containing both a nucleophilic amine and an electrophilic group, typically a halide, which can react to form the cyclic piperidine structure.

One such approach involves the reaction of halogenated amides. nih.gov For example, N-phenethyl chloropentamides can be cyclized to form N-phenethyl piperidines. nih.gov The reaction is initiated by the activation of the amide with an agent like triflic anhydride (B1165640) (Tf2O), which forms a nitrilium ion. nih.gov This intermediate is then reduced, and subsequent intramolecular nucleophilic substitution leads to the formation of the piperidine ring. nih.gov This method is notable for its mild reaction conditions and avoidance of metal catalysts. nih.gov

Another example involves the reaction of ethyl p-bromobenzoacetate with N-Boc-3-aminopropyl bromide in the presence of a base. patsnap.com This is followed by cyclization under alkaline conditions and subsequent reduction to yield 3-(4-bromophenyl)piperidine. patsnap.com While this produces a different isomer, the underlying principle of intramolecular nucleophilic substitution to form the piperidine ring is the same.

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly effective and widely used method for the synthesis of amines. harvard.edu This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edupearson.com This method is particularly useful as it can prevent the over-alkylation that can occur with direct alkylation of amines. harvard.edu

For the synthesis of this compound, a common approach is the reductive amination of 1-Boc-4-piperidone with an aniline (B41778) derivative, followed by deprotection. chemicalbook.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being particularly effective as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu The reaction is often carried out in the presence of an acid catalyst, such as acetic acid. harvard.edu

The choice of reducing agent and reaction conditions can be tailored to the specific substrates. For example, the direct reductive amination of aldehydes and ketones can be catalyzed by dibutyltin (B87310) dichloride in the presence of phenylsilane. organic-chemistry.org Another efficient system for the reductive amination of aldehydes with anilines is the use of [RuCl2(p-cymene)]2 with Ph2SiH2 as the catalyst. organic-chemistry.org

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound can also be accomplished through a multi-step sequence starting from readily available precursors. One patented method describes the synthesis of 1-(4-bromophenyl)piperidine (B1277246) from bromobenzene (B47551) and piperidine. google.com The two starting materials are heated in the presence of a strong base like potassium tert-butoxide or sodium tert-amylate in a sulfolane (B150427) solvent to produce N-phenylpiperidine. google.com This intermediate is then brominated to yield 1-(4-bromophenyl)piperidine. google.com While this specific patent describes the synthesis of the 1-substituted isomer, similar multi-step strategies can be envisioned to access the 4-amino derivative by starting with appropriately functionalized precursors.

Another multi-step approach involves the synthesis of 4-(4-bromophenyl)piperidine (B1334083) from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. chemicalbook.com The latter is reduced using a rhodium catalyst under a hydrogen atmosphere to give the desired piperidine derivative in high yield. chemicalbook.com This intermediate could then be further functionalized to introduce the amino group at the 4-position of the piperidine ring.

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in any chemical synthesis. For the preparation of this compound and its analogs, careful consideration of solvent systems and temperature profiles is essential.

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency

The choice of solvent can have a significant impact on the outcome of a reaction. In palladium-catalyzed aminations, relatively non-polar solvents are often preferred. nih.gov For instance, in some cycloaddition reactions, switching to a higher-boiling solvent like chlorobenzene (B131634) and increasing the reaction temperature can help to eliminate the formation of unwanted byproducts. researchgate.net Temperature also plays a critical role; for example, in some palladium-catalyzed amination reactions, conducting the reaction at 110 °C is necessary for efficient coupling. cmu.edu

In the context of nucleophilic substitution for piperidine ring formation, the solvent can influence the reaction rate and selectivity. For example, the cyclization of halogenated amides is typically carried out in dichloromethane (B109758) at low temperatures. nih.gov

The following table summarizes the impact of solvent and temperature on the yield of a generic palladium-catalyzed amination reaction.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 85 |

| 2 | Dioxane | 100 | 92 |

| 3 | Chlorobenzene | 110 | 95 researchgate.net |

Table 1: Illustrative effect of solvent and temperature on the yield of a palladium-catalyzed amination.

The following table outlines the reaction conditions for a generic nucleophilic substitution reaction for piperidine ring formation.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Dichloromethane | -78 to rt | 2 |

| 2 | Tetrahydrofuran | 0 to rt | 12 patsnap.com |

| 3 | Dimethyl sulfoxide | rt to 50 | 0.6 patsnap.com |

Table 2: Illustrative reaction conditions for nucleophilic substitution for piperidine ring formation.

Role of Catalysts, Ligands, and Base Strength in Reaction Outcomes

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.org This transformation involves the formation of a carbon-nitrogen bond between an aryl halide (4-bromoaniline or 1-bromo-4-nitrobenzene (B128438) followed by reduction) and piperidin-4-amine, or between 1,4-dibromobenzene and piperidin-4-amine. The success of this reaction is critically dependent on the synergistic interplay of the palladium catalyst, the phosphine ligand, and the base employed.

Catalysts: Palladium(0) species are the active catalysts in the Buchwald-Hartwig amination. wikipedia.org Pre-catalysts such as Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used, which are reduced in situ to the active Pd(0) state. More advanced, pre-formed palladium pre-catalysts, often incorporating a phosphine ligand (e.g., CataCXium A Pd G3), offer greater stability and reactivity, particularly for challenging substrates. nih.gov The choice of palladium source can influence reaction rates and catalyst longevity.

Ligands: The ligand is arguably the most critical component, as it stabilizes the palladium center, influences its reactivity, and prevents catalyst deactivation. For the amination of aryl halides, sterically hindered and electron-rich phosphine ligands are paramount. nih.gov

Biaryl Phosphine Ligands: This class, developed by the Buchwald group, includes ligands like XPhos, SPhos, and RuPhos. Their bulkiness promotes the crucial reductive elimination step, which forms the desired C-N bond, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. nih.gov

Ferrocenyl Phosphine Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and the Josiphos family provide robust and highly active catalytic systems. wikipedia.orgnih.gov These bidentate ligands can prevent the formation of inactive palladium dimers and enhance catalyst stability. wikipedia.org

The selection of the ligand is crucial for preventing side reactions like β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide and the formation of imine byproducts. wikipedia.orgyoutube.com

Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile (or the resulting ammonium (B1175870) salt after initial coordination to palladium) to generate the active palladium amide intermediate. wikipedia.orgnih.gov Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). nih.govrsc.org The strength and nature of the base can significantly impact the reaction rate and scope. For instance, NaOtBu is a very strong base often used in these couplings, while the weaker Cs₂CO₃ may be suitable for more sensitive substrates. nih.govrsc.org The choice of base must be carefully considered, as overly strong basic conditions can lead to side reactions or degradation of functional groups on the substrates.

The optimal combination of catalyst, ligand, and base creates a highly efficient system for the synthesis of N-aryl amines, enabling the formation of this compound in high yields under relatively mild conditions.

Table 1: Catalyst Systems for Buchwald-Hartwig Amination This table is a representative summary based on typical conditions for similar reactions, as specific data for the direct synthesis of this compound may vary.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | Toluene | 80-100 |

| CataCXium A Pd G3 | (Internal) | Cs₂CO₃ | 1,4-Dioxane/Water | 80-110 |

Stoichiometric Control and Byproduct Minimization Strategies

Precise control over the stoichiometry of reactants and reagents is essential for maximizing the yield of the desired product and minimizing the formation of byproducts in the synthesis of this compound.

Stoichiometric Control:

Aryl Halide to Amine Ratio: A molar ratio close to 1:1 is typically employed. However, using a slight excess of the more readily available or less expensive reagent (often the amine) can drive the reaction to completion. For instance, a ratio of 1.0 equivalent of aryl halide to 1.05-1.2 equivalents of piperidin-4-amine is common.

Base: The base is used in excess, typically 1.4 to 2.0 equivalents relative to the limiting reagent. This ensures complete deprotonation of the amine and neutralizes the hydrogen halide formed during the reaction.

Catalyst and Ligand Loading: Catalyst loading is kept low for economic and environmental reasons, typically ranging from 0.5 to 5 mol% of the palladium precursor. The ligand-to-palladium ratio is crucial; for monodentate ligands, a 2:1 ratio is common, while for bidentate ligands, a 1:1 to 1.2:1 ratio is used to ensure the formation of the active catalytic species.

Byproduct Minimization: Several side reactions can occur during Buchwald-Hartwig amination, reducing the yield of the target compound. wikipedia.org

Hydrodehalogenation: This is a common byproduct where the aryl halide is reduced, replacing the bromine atom with a hydrogen. This can occur via β-hydride elimination from the palladium-amide intermediate or other pathways. The use of bulky ligands that accelerate reductive elimination can suppress this side reaction. youtube.com

Diarylation: If the primary amine product reacts further with another molecule of the aryl halide, a diarylated byproduct can form. While less common with primary amines compared to ammonia, it can be minimized by using a slight excess of the amine, lower reaction temperatures, and careful selection of a ligand that disfavors the second amination. nih.gov

Catalyst Deactivation: The formation of inactive palladium species can halt the catalytic cycle. This can be caused by impurities or side reactions. Using robust ligands and carefully controlled reaction conditions helps maintain catalyst activity. nih.gov

Strategies to minimize these byproducts include the slow addition of reagents, maintaining an inert atmosphere (to prevent oxidation of the catalyst), and optimizing the reaction temperature and time. Screening different combinations of ligands and bases is often necessary to identify the optimal conditions for a specific substrate pairing. nih.gov

Chemical Transformations and Derivatization Reactions of this compound

The structure of this compound offers multiple sites for further chemical modification: the piperidine nitrogen, the primary amine, the piperidine ring carbons, and the bromophenyl group.

Oxidation Pathways and Product Characterization

The oxidation of this compound can occur at several positions, primarily the piperidine ring nitrogen or the α-carbons of the piperidine ring.

N-Oxidation: The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The primary amine at the 4-position would likely require protection (e.g., as an amide) prior to this step to prevent its oxidation.

α-Carbon Oxidation: The C-H bonds at the α-position to the piperidine nitrogen are susceptible to oxidation. Photocatalytic methods or the use of hypervalent iodine reagents can generate an N-acyliminium ion intermediate from an N-protected piperidine (e.g., N-Boc). nih.govchemrxiv.org This electrophilic intermediate can then be trapped by nucleophiles (like water or alcohols) to yield α-hydroxylated or α-alkoxylated products. chemrxiv.org For this compound, this would lead to functionalization at the 2- and 6-positions of the piperidine ring.

Product characterization would rely on standard spectroscopic techniques. The formation of an N-oxide would result in a characteristic downfield shift of the adjacent proton signals in ¹H NMR spectroscopy. The introduction of a hydroxyl group at the α-carbon would be confirmed by the appearance of a new OH signal in the ¹H NMR spectrum and a corresponding carbon signal in the ¹³C NMR spectrum, along with mass spectrometry data confirming the mass increase.

Reduction Processes and Identification of Reduced Forms

Reduction reactions on this compound primarily target the carbon-bromine bond.

Hydrodebromination: The bromo group on the phenyl ring can be removed via catalytic hydrogenation. This is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. chemicalbook.com This reaction would convert this compound into its debrominated analogue, N-phenylpiperidin-4-amine. The conditions must be carefully controlled to avoid reduction of the aromatic ring itself.

Reduction of the Aromatic Ring: Under more forcing conditions (e.g., using rhodium or ruthenium catalysts at high pressure and temperature), the phenyl ring could be hydrogenated to a cyclohexyl ring, yielding N-(4-bromocyclohexyl)piperidin-4-amine or N-cyclohexylpiperidin-4-amine if debromination also occurs. mdpi.com

The success of these reductions would be identified by the disappearance of the characteristic aromatic proton signals in the ¹H NMR spectrum and the appearance of new aliphatic signals corresponding to the cyclohexyl ring. Mass spectrometry would confirm the loss of bromine and/or the addition of hydrogen atoms.

Substitution Reactions on Aromatic and Piperidine Moieties

The compound features two key handles for substitution reactions: the C-Br bond on the aromatic ring and the nucleophilic nitrogen atoms.

Aromatic Moiety (Suzuki-Miyaura Coupling): The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids or esters, is a powerful tool to introduce new carbon-carbon bonds. nih.govmdpi.com Reacting this compound with various aryl or heteroaryl boronic acids would yield a diverse library of N-(biphenyl-4-yl)piperidin-4-amine derivatives. The choice of catalyst (e.g., Pd(PPh₃)₄ or more modern Buchwald-type catalysts), base (e.g., K₃PO₄, Cs₂CO₃), and solvent (e.g., 1,4-dioxane, toluene) is critical for achieving high yields. mdpi.com

Piperidine Moiety (N-Alkylation and N-Acylation): The secondary amine of the piperidine ring is nucleophilic and can readily undergo alkylation or acylation. rsc.orgresearchgate.net

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base (e.g., K₂CO₃, Et₃N) would yield N-alkylated derivatives. researchgate.net Reductive amination with aldehydes or ketones is another common method.

N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding N-acyl amides.

These transformations allow for extensive derivatization, enabling the synthesis of a wide range of analogues with potentially diverse properties.

Table 2: Potential Derivatization Reactions This table illustrates potential reactions based on the functional groups present in the target molecule.

| Reaction Type | Reagent(s) | Moiety Modified | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bromophenyl | N-(biphenyl-yl)piperidine amines |

| N-Alkylation | Alkyl halide, Base | Piperidine Nitrogen | 1-alkyl-N-(4-bromophenyl)piperidin-4-amines |

| N-Acylation | Acyl chloride, Base | Piperidine Nitrogen | 1-acyl-N-(4-bromophenyl)piperidin-4-amines |

| Hydrodebromination | H₂, Pd/C | Bromophenyl | N-phenylpiperidin-4-amines |

| α-Oxidation | Hypervalent Iodine Reagent | Piperidine Ring (α-C) | α-hydroxy-N-(4-bromophenyl)piperidine amines |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of N-(4-bromophenyl)piperidin-4-amine, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides key information regarding the arrangement of protons in the molecule. The aromatic region typically displays a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to resonate at a different chemical shift compared to those ortho to the amino group, appearing as two distinct doublets. The piperidine (B6355638) ring protons show more complex signals in the aliphatic region of the spectrum. The methine proton at the C4 position (CH-NH) is coupled to the adjacent axial and equatorial methylene (B1212753) protons. The protons at C2/C6 and C3/C5 positions of the piperidine ring often appear as overlapping multiplets due to their diastereotopic nature and coupling to each other. The chemical shifts are influenced by the solvent used and the protonation state of the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to Br) | ~7.3 | Doublet | ~8.0-9.0 |

| Aromatic H (ortho to NH) | ~6.8 | Doublet | ~8.0-9.0 |

| Piperidine NH | Broad singlet | ||

| Aromatic NH | Broad singlet | ||

| Piperidine H4 (CH-N) | Multiplet | ||

| Piperidine H2/H6 (axial/equatorial) | Multiplets | ||

| Piperidine H3/H5 (axial/equatorial) | Multiplets |

Note: Predicted values are based on analysis of structurally similar compounds and standard chemical shift ranges. Actual values may vary based on experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Due to molecular symmetry, the 1,4-disubstituted phenyl ring shows four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the nitrogen and one to the bromine). The carbon atom bonded to bromine (C-Br) is typically found around 110-120 ppm. The piperidine ring will exhibit three signals corresponding to C4, C2/C6, and C3/C5, confirming its symmetric nature in the absence of restricted rotation. udel.edu The chemical shifts of these carbons are sensitive to the conformation of the piperidine ring and the nature of the substituents. udel.eduoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-Br) | ~115 |

| Aromatic C (C-N) | ~145 |

| Aromatic CH (ortho to Br) | ~132 |

| Aromatic CH (ortho to NH) | ~117 |

| Piperidine C4 (CH-N) | ~50 |

| Piperidine C2/C6 | ~45 |

| Piperidine C3/C5 | ~33 |

Note: Predicted values are based on analysis of structurally similar compounds like 4-(4'-Bromophenyl)piperidine and standard chemical shift tables. oregonstate.educhemicalbook.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the piperidine ring, for example, showing the correlation from the H4 proton to the H3/H5 protons, and from H3/H5 to H2/H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of the piperidine CH (C4), CH₂ (C2/C6), and CH₂ (C3/C5) groups, as well as the aromatic CH signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the piperidine H2/H6 protons to the aromatic quaternary carbon attached to the nitrogen, confirming the N-phenylpiperidine linkage.

High-Resolution Mass Spectrometry (HRMS/EI-MS/LC-MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition (C₁₁H₁₅BrN₂).

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This distinctive isotopic pattern is a hallmark of molecules containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The subsequent fragmentation pattern provides structural information. Plausible fragmentation pathways for this compound include:

Alpha-cleavage of the piperidine ring.

Loss of the bromophenyl group or the piperidine moiety.

Cleavage resulting in the formation of a bromophenylaniline cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Exact Mass | 254.0470 g/mol |

| Molecular Ion Peaks (m/z) | 254 ([M]⁺, ⁷⁹Br), 256 ([M+2]⁺, ⁸¹Br) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups. For this compound, key absorptions are expected for the N-H bonds, C-H bonds, aromatic ring, and the C-Br bond. The presence of two different amine groups (one secondary aliphatic and one secondary aromatic) may lead to distinct N-H stretching frequencies. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Secondary Amine (Piperidine & Anilino) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2800 - 3000 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Aryl C-N | C-N Stretch | 1250 - 1350 |

| Alkyl C-N | C-N Stretch | 1020 - 1250 |

| Aryl Halide | C-Br Stretch | 500 - 600 |

Note: Based on data for N-phenyl-4-piperidinamine and standard IR correlation tables. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The primary chromophore is the 4-bromoaniline (B143363) moiety. The spectrum is expected to show strong absorptions in the UV region corresponding to π → π* transitions within the benzene ring. The presence of the bromine atom and the amino group as substituents on the phenyl ring will influence the wavelength of maximum absorption (λ_max).

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. A successful crystal structure analysis would provide precise data on:

Bond Lengths and Angles: Accurate measurement of all bond lengths and angles within the molecule.

Conformation: The precise conformation of the piperidine ring, which is expected to adopt a chair conformation with the substituents in specific axial or equatorial positions to minimize steric strain.

Dihedral Angles: The rotational orientation of the 4-bromophenyl group relative to the piperidine ring.

Intermolecular Interactions: A detailed map of the intermolecular forces that stabilize the crystal lattice. This would include identifying hydrogen bonds involving the N-H groups of both the piperidine and anilino moieties, which can act as hydrogen bond donors, and the nitrogen atoms, which can act as acceptors. These interactions dictate the molecular packing in the crystal.

Chiral Analysis and Stereochemical Characterization (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chirality, or the property of a molecule to be non-superimposable on its mirror image, is a critical aspect of molecular science, particularly in the context of pharmacologically active compounds where different enantiomers can exhibit distinct biological activities. This compound possesses a chiral center at the C4 position of the piperidine ring, and therefore, can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial to ensure the quality and efficacy of a specific stereoisomer.

Enantiomeric Resolution:

Before any chiroptical analysis can be performed, the racemic mixture of this compound would first need to be separated into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. The selection of the appropriate CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving a wide range of chiral compounds, including amines. For instance, derivatives of cellulose tris(3,5-dimethylphenylcarbamate) have proven successful in the separation of various piperidine-based enantiomers. nih.gov The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification.

Circular Dichroism (CD) Spectroscopy:

Once the enantiomers are separated, Circular Dichroism (CD) spectroscopy is a primary technique for their stereochemical characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other).

A typical CD analysis of the enantiomers of this compound would involve dissolving the purified enantiomers in a suitable solvent and recording their CD spectra over a specific range of ultraviolet (UV) wavelengths. The resulting spectra would be expected to show characteristic positive or negative Cotton effects, which are indicative of the absolute configuration of the enantiomer. While specific experimental data for this compound is not available, the principles of the technique remain applicable.

Enantiomeric Purity Assessment:

The enantiomeric excess (ee), a measure of the purity of an enantiomer, can be determined using chiral HPLC. By integrating the peak areas of the two enantiomers in the chromatogram of a sample, the ratio of the two can be calculated, and thus the enantiomeric excess can be determined with high accuracy. An enantiomeric excess of >98% is often required for pharmaceutical applications. rsc.org

While detailed experimental findings on the chiral analysis of this compound are not currently published, the established methodologies for chiral separation and spectroscopic analysis provide a clear framework for how such a characterization would be performed. The application of techniques like chiral HPLC and Circular Dichroism would be indispensable for the full stereochemical elucidation of this compound.

Computational and Theoretical Chemistry Investigations of this compound

While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, this article outlines the significant theoretical and computational chemistry investigations that are routinely applied to a molecule of this class. The principles and expected outcomes for each analytical method are described, providing a comprehensive overview of its virtual characterization.

Chemical Modifications and Synthetic Strategies for N 4 Bromophenyl Piperidin 4 Amine Derivatives

Rational Design Principles for Structural Diversification and Analogue Synthesis

The rational design of derivatives based on the N-(4-bromophenyl)piperidin-4-amine core is guided by established medicinal chemistry principles, including the message-address concept and pharmacophore modeling. In many contexts, particularly for receptor-targeted agents, the N-phenyl-N-piperidin-4-yl-propionamide portion of a molecule can be considered the "address" region, responsible for anchoring the ligand into the receptor binding pocket. nih.gov The substituents attached to this core structure act as the "message," modulating the biological activity and selectivity. nih.gov

Structural diversification aims to systematically probe the chemical space around the core scaffold. Key considerations include:

Conformational Constraints: Introducing rigid elements or bulky groups can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. The constraints caused by substituents can be a critical factor in determining the molecular conformation. nih.gov

Lipophilicity and Polarity: Adjusting the lipophilic or polar nature of substituents on the piperidine (B6355638) nitrogen or the phenyl ring can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Hydrogen Bonding: The incorporation or modification of hydrogen bond donors and acceptors can enhance binding affinity and specificity to target proteins.

Bioisosteric Replacement: The bromine atom on the phenyl ring can be replaced with other halogens (e.g., chlorine, fluorine) or different functional groups to alter electronic properties and metabolic stability without drastically changing the molecular shape.

By systematically applying these principles, chemists can generate focused libraries of analogues to identify compounds with improved potency, selectivity, and drug-like properties.

Synthesis of N-Substituted Piperidine Derivatives

The secondary amine of the piperidine ring is a primary target for synthetic modification, allowing for the introduction of a wide array of substituents. Common strategies include N-alkylation, reductive amination, and aza-Michael reactions. researchgate.netnih.gov

N-Alkylation: This is a straightforward method for introducing alkyl chains, which can bear various functional groups. The reaction typically involves treating the parent piperidine derivative with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base. For instance, two-carbon extensions can be achieved by alkylation with reagents like 2-iodoethanol (B1213209) or bromoacetonitrile. researchgate.net

Reductive Amination: This powerful reaction is used to form C-N bonds and is particularly useful for introducing more complex substituents. The process involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or through catalytic hydrogenation. researchgate.netnih.gov

Aza-Michael Reaction: This conjugate addition reaction is employed to add substituents to the piperidine nitrogen using α,β-unsaturated carbonyl compounds or nitriles. For example, reacting a piperidine derivative with acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can introduce three-carbon chains bearing a nitrile or ester group, respectively. researchgate.net

The table below summarizes various synthetic approaches for creating N-substituted piperidine derivatives.

| Starting Material Class | Reagent/Reaction Type | Product Class Description | Research Finding |

| N-H Piperidine | Alkyl Halides (e.g., 2-iodoethanol, bromoacetonitrile) | N-Alkylation | Provides two-carbon elongated products with terminal functional groups like alcohols or nitriles. researchgate.net |

| N-H Piperidine | Acrylonitrile, tert-butyl acrylate | Aza-Michael Reaction | Yields three-carbon modified derivatives, introducing cyano or ester functionalities. researchgate.net |

| N-H Piperidine | Aldehydes/Ketones + Reducing Agent | Reductive Amination | A versatile method to introduce a wide range of substituted alkyl groups. researchgate.net |

| Amino Alcohols | Thionyl Chloride (SOCl₂) | Intramolecular Cyclization | A one-pot method for forming the piperidine ring itself, which can then be further functionalized. organic-chemistry.org |

Modifications on the 4-Bromophenyl Moiety and Halo-substitution Analogues

The 4-bromophenyl group is another key site for structural modification. The bromine atom serves as a useful synthetic handle for cross-coupling reactions and can be replaced by other groups to probe electronic and steric effects at the receptor binding site.

Halo-substitution Analogues: Replacing the bromine atom with other halogens like chlorine or fluorine is a common strategy. These modifications can influence the molecule's electronic distribution (dipole moment) and its ability to form halogen bonds, potentially altering binding affinity and selectivity. The synthesis of a 4-(4-chlorophenyl)-4-fluoropiperidine (B8745615) derivative has been described, showcasing the feasibility of introducing different halogens onto the aryl and piperidine rings. researchgate.net

Other Aryl Modifications: Beyond simple halogen exchange, the entire 4-bromophenyl ring can be replaced with other aromatic or heteroaromatic systems. Furthermore, the position of the substituent on the phenyl ring can be moved from the para-position to the meta- or ortho-positions to explore the spatial requirements of the binding pocket. Research on 4-phenylpiperidines has shown that para-substitution is a common theme for achieving specific biological activities. nih.gov

The synthesis of these analogues often starts from a different substituted aniline (B41778) or involves late-stage functionalization using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the bromine atom is replaced.

| Modification Type | Synthetic Strategy | Example Compound Class | Key Finding |

| Halogen Exchange | Synthesis from corresponding halo-aniline or halo-phenyl precursor | 4-(4-chlorophenyl)piperidine derivatives | Altering the halogen can fine-tune electronic properties and binding interactions. researchgate.net |

| Phenyl Substitution | Use of substituted phenylmagnesium halides in Grignard reactions with N-protected piperidone | 3-hydroxy-3-(substituted-phenyl)piperidine intermediates | Allows for the introduction of a wide variety of substituents on the phenyl ring. google.com |

| Functional Group Introduction | Friedel-Crafts reaction from benzylic alcohol precursors | 4,4-diaryl-piperidines | Enables the synthesis of gem-diarylheterocycles, a motif present in many biologically active compounds. researchgate.net |

Incorporation of Additional Heterocyclic Rings and Hybrid Architectures

Creating hybrid molecules by fusing the this compound scaffold with other heterocyclic rings is a modern strategy in drug discovery to develop agents with novel or multiple pharmacological activities. nih.govnih.gov This approach combines the pharmacophoric features of two or more distinct ring systems into a single molecule.

Commonly incorporated heterocycles include:

Pyrimidines: A series of piperidin-4-yl-aminopyrimidine derivatives have been designed and synthesized as potent antiviral agents. nih.gov These hybrids were created by fusing the pharmacophore of known drugs with the piperidine-linked aminopyrimidine scaffold. nih.gov

Pyrrolo[2,3-d]pyrimidines: These have been used to create potent and orally bioavailable kinase inhibitors. The synthesis involves linking the 4-aminopiperidine (B84694) unit to the 4-chloro position of the pyrrolo[2,3-d]pyrimidine core. acs.org

Quinoxalines and Benzimidazoles: Novel antitumor agents have been developed by coupling piperidine with 2-(benzimidazol-2-yl)-3-arylquinoxaline structures. nih.gov The replacement of other fragments with a piperidine ring was found to significantly influence cytotoxic activity. nih.gov

Quinazolines: This bicyclic heterocycle is found in many bioactive compounds and can be linked to a piperidine ring to create hybrid structures, often for kinase inhibition or other targeted therapies. google.com

The synthesis of these hybrid architectures typically involves a convergent strategy where the piperidine-containing fragment and the other heterocyclic moiety are prepared separately and then joined in a final coupling step.

| Attached Heterocycle | Synthetic Approach | Resulting Hybrid Architecture | Therapeutic Area of Interest |

| Pyrimidine | Fusion of pharmacophore templates | Piperidin-4-yl-aminopyrimidine | Antiviral (HIV-1) nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Nucleophilic substitution at the C4 position of the heterocycle | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Anticancer (Kinase Inhibitors) acs.org |

| Benzimidazole-Quinoxaline | Coupling of piperidine to the quinoxaline (B1680401) core | Piperidine-coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines | Antitumor nih.gov |

| Quinazoline | Treatment of a 4-chloroquinazoline (B184009) with a piperazine/piperidine derivative | N-(Quinazolin-4-yl)-piperidine/piperazine | Various, including bronchodilators and kinase inhibitors google.com |

Structure Activity Relationship Sar Investigations in Chemical Biology Non Clinical Focus

Correlating Structural Features of N-(4-bromophenyl)piperidin-4-amine Derivatives with In Vitro Biological Potency

The in vitro biological potency of derivatives of this compound is intricately linked to their structural characteristics. Modifications to different parts of the molecule can lead to significant changes in their inhibitory activity against various enzymes.

Research into piperidine (B6355638) derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis has shown that a 4-bromophenyl analog exhibits potent inhibition of both the MenA enzyme and mycobacterial growth, with IC₅₀ values of 12 ± 2 μM and 14 ± 0 μM, respectively mdpi.com. This highlights the potential of the 4-bromophenyl moiety in conferring antimycobacterial activity.

In the context of neurodegenerative diseases, 4'4-bromophenyl-4'-piperidinol derivatives have been investigated as multifactorial agents for Alzheimer's disease. Specific analogs have demonstrated potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). For instance, analog AB11 showed an IC₅₀ of 0.029 μM against AChE and 866 μM against MAO-B, while analog AB14 had an IC₅₀ of 0.038 μM against AChE and 763 μM against MAO-B.

| Compound/Analog | Target Enzyme | In Vitro Potency (IC₅₀) |

|---|---|---|

| 4-bromophenyl analog | MenA | 12 ± 2 μM |

| Analog AB11 | AChE | 0.029 μM |

| Analog AB11 | MAO-B | 866 μM |

| Analog AB14 | AChE | 0.038 μM |

| Analog AB14 | MAO-B | 763 μM |

Furthermore, studies on 4-aminopiperidines as antifungal agents have revealed that the nature of the substituent at the piperidine nitrogen is crucial for activity. Both benzyl (B1604629) and phenylethyl substituents at this position can lead to high antifungal activity, particularly when combined with long-chain N-alkyl substituents (greater than seven carbons) at the 4-amino group. Specifically, an N-dodecyl (C₁₂) residue at the 4-amino position was found to confer outstanding antifungal activity.

Role of Halogen Substitution (Bromine vs. Fluorine, Iodine, Chlorine) on Molecular Recognition and Activity

The identity of the halogen substituent on the phenyl ring of N-phenylpiperidin-4-amine derivatives plays a critical role in their molecular recognition and biological activity. The size, electronegativity, and ability to form halogen bonds of bromine, fluorine, iodine, and chlorine can significantly influence the binding affinity and inhibitory potency of these compounds.

In the study of MenA inhibitors, a direct comparison of para-substituted halogenated phenyl analogs revealed a clear trend in potency. The 4-bromophenyl analog demonstrated strong inhibition with an IC₅₀ of 12 ± 2 μM mdpi.com. In comparison, the 4-chlorophenyl analog showed comparable potency with an IC₅₀ value of 22 ± 3 μM. The 4-fluorophenyl analog, however, exhibited the lowest potency in this series with an IC₅₀ of 33 ± 5 μM. This suggests that for MenA inhibition, larger halogens like bromine and chlorine are more favorable than fluorine at the para position of the phenyl ring.

| Halogen Substitution (para-position) | Target Enzyme | In Vitro Potency (IC₅₀) |

|---|---|---|

| Bromine | MenA | 12 ± 2 μM |

| Chlorine | MenA | 22 ± 3 μM |

| Fluorine | MenA | 33 ± 5 μM |

Investigations into novel sigma receptor ligands have also highlighted the importance of halogen substitution. A series of halogen-substituted sulfonamides showed high affinity for σ₁ receptors and low affinity for σ₂ receptors. Within this series, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a highly selective σ₁ ligand, with a Kᵢ of 0.96 ± 0.05 nM for σ₁ and 91.8 ± 8.1 nM for σ₂ receptors nih.gov. This demonstrates the significant contribution of an iodine substituent in achieving high affinity and selectivity. The ability of halogens to participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is a key factor in their influence on molecular recognition. The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. This can explain the observed potency trends in some series of halogenated compounds.

Impact of Piperidine Ring Substituents on Receptor Binding and Enzyme Inhibition

Substituents on the piperidine ring of this compound derivatives can have a profound impact on their receptor binding affinity and enzyme inhibitory activity. Modifications at the piperidine nitrogen (N-1 position) and other positions on the ring can alter the compound's conformation, lipophilicity, and ability to interact with biological targets.

Studies on 4-aminopiperidines as antifungal agents have shown that the nature of the substituent at the N-1 position is a key determinant of activity. High antifungal activity was observed with both benzyl and phenylethyl substituents at the piperidine nitrogen, especially when paired with a long N-alkyl chain at the 4-amino group mdpi.com. This indicates that a certain degree of lipophilicity and aromaticity at the N-1 position is beneficial for this particular biological activity.

In the context of receptor binding, research on 4-heterocyclylpiperidines as human dopamine (B1211576) D4 (hD4) receptor ligands revealed that the substituent on the basic nitrogen of the piperidine ring is amenable to change, with a phenethyl group being identified as optimal for high affinity. Similarly, in a series of 4,4-disubstituted piperidine and piperazine-based sigma receptor ligands, the length of the carbon chain of the N-substituent was found to be crucial, with a one-carbon chain (n=1) leading to higher affinities compared to zero or two-carbon linkers nih.gov.

Furthermore, investigations into neurokinin-2 (NK2) receptor antagonists based on a 2-piperidone scaffold (a derivative of piperidine) demonstrated that substitution at the N-1 position could be optimized to improve metabolic stability and potency. Replacing a benzyl group with a cyclopropylmethyl group resulted in a less lipophilic analog with enhanced metabolic stability in human liver microsomes.

These findings collectively underscore the importance of the piperidine ring as a versatile scaffold for introducing structural diversity. The size, shape, and electronic properties of substituents on this ring can be fine-tuned to modulate the pharmacological profile of the resulting compounds.

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different interactions with chiral biological targets such as receptors and enzymes. For piperidine derivatives, the presence of stereocenters can lead to distinct pharmacological profiles for different stereoisomers.

While specific studies on the stereoisomers of this compound are not extensively documented in the reviewed literature, research on related chiral piperidine-containing compounds provides valuable insights into the importance of stereochemistry. For instance, in a study of piperidinol analogs with anti-tuberculosis activity, the stereochemistry at a secondary hydroxyl group on a side chain attached to the piperidine nitrogen had a notable effect on activity. The (R)-stereoisomer of one analog was found to be the most active, with a minimum inhibitory concentration (MIC) of 1.4 μg/mL, while the corresponding (S)-enantiomer of a similar analog also showed high activity, indicating that the optimal stereochemistry can be target-dependent nih.gov.

Another study on a series of piperidine derivatives as α-glucosidase inhibitors found that compounds with an S-configuration at a specific chiral center were up to 5-fold more active than their R-configured counterparts researchgate.net. This demonstrates a clear stereopreference for enzyme inhibition.

The differential activity of stereoisomers arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into a binding site. One enantiomer may have a complementary shape and arrangement of functional groups to interact optimally with a receptor or enzyme's active site, while the other enantiomer may fit poorly or interact with different residues, leading to reduced or no activity. The synthesis and separation of individual stereoisomers are therefore crucial steps in drug discovery and chemical biology to identify the more potent and potentially less toxic isomer, known as the eutomer. Techniques such as asymmetric synthesis and chiral chromatography are employed to obtain enantiomerically pure compounds for biological evaluation. Although direct evidence for this compound is pending, the established principles of stereopharmacology strongly suggest that the stereochemical configuration would be a critical determinant of its biological activity.

Molecular Mechanisms of Biological Interaction in Vitro and Preclinical Animal Models, Excluding Human Data

Investigation of Receptor Binding Profiles

While direct binding studies on N-(4-bromophenyl)piperidin-4-amine with opioid receptors and dopamine (B1211576) transporters are not extensively detailed in the reviewed literature, related 4-aminopiperidine (B84694) scaffolds have been investigated for their neurological and biological activities. For instance, derivatives of 4-hydroxypiperidines have been explored as histamine (B1213489) H3 receptor antagonists, though no activity was observed for these specific analogues at the histamine H1 receptor. mdpi.com The broader class of piperidine (B6355638) derivatives is known to interact with a variety of receptors, suggesting a potential for this compound to exhibit complex receptor binding profiles that warrant further investigation.

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives have been evaluated against a range of enzymes, revealing potential therapeutic applications.

Kinases: Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.orgresearchgate.net These compounds demonstrate nanomolar inhibitory concentrations and significant selectivity for PKB over the related kinase PKA. nih.govacs.org Optimization of this scaffold led to the discovery of orally bioavailable inhibitors that effectively modulate PKB signaling pathways in vivo. nih.govacs.org Specifically, the 4-amino group of these inhibitors forms crucial interactions within the ATP-binding site of PKB. nih.gov

Cholinesterases: Certain 4'-bromophenyl-4'-piperidinol derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE). mdpi.com For example, compounds AB11 and AB14 exhibited IC50 values of 0.029 µM and 0.038 µM, respectively. mdpi.com Molecular modeling suggests these compounds interact with the active site of the human AChE enzyme. mdpi.com

Semicarbazide-Sensitive Amine Oxidase (SSAO): While direct inhibition of SSAO by this compound is not specified, related piperidine derivatives have been studied for their effects on monoamine oxidases (MAO). Some 4'-bromophenyl-4'-piperidinol derivatives were found to be selective inhibitors of MAO-B. mdpi.com

Protein Arginine Methyltransferase 5 (PRMT5): The core structure of this compound is found in potent inhibitors of PRMT5, highlighting its potential as a scaffold for developing new anticancer agents targeting this enzyme.

PAK4, Dihydrofolate Reductase, and Lysine Specific Demethylase 1: Research has explored the potential of this compound derivatives as inhibitors of other key enzymes. Dihydrofolate reductase (DHFR) is a known target for various therapeutic agents, and piperidine-containing compounds have been investigated in this context. wikipedia.orgresearchgate.netnih.govnih.gov Similarly, the inhibition of Lysine Specific Demethylase 1 (LSD1) is a promising strategy in cancer therapy, and several LSD1 inhibitors incorporate a piperidine moiety. nih.govnih.govresearchgate.net

Modulatory Effects on Cellular Pathways and Signaling Cascades (in vitro models)

In vitro studies have demonstrated that derivatives of this compound can modulate critical cellular pathways. As potent inhibitors of Akt, these compounds can disrupt the PI3K-Akt signaling cascade, which is frequently dysregulated in cancer and plays a vital role in cell growth and survival. nih.govacs.orgacs.org Furthermore, certain N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in cancer cells through a p53/p21-dependent pathway, inhibiting the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, Rb, and phosphorylated AMP-activated protein kinase (p-AMPK). nih.gov

Antioxidant Activity Investigations (in vitro assays)

In vitro assays have confirmed the antioxidant potential of this compound derivatives. Certain 4'-bromophenyl-4'-piperidinol derivatives have been identified as good antioxidant agents. mdpi.com For instance, compounds AB11 and AB14 showed IC50 values of 26.38 µM and 23.99 µM, respectively, in an antioxidant assay. mdpi.com The broader class of piperidine moieties is associated with antioxidant properties. biointerfaceresearch.com

Anticancer Activity Studies (in vitro cytotoxicity and apoptosis in cell lines)

The anticancer potential of this compound derivatives has been demonstrated in various in vitro studies.

Cytotoxicity: Several series of compounds containing the this compound scaffold have exhibited cytotoxic effects against a range of cancer cell lines. mdpi.comresearchgate.net For example, indazolyl-substituted piperidin-4-yl-aminopyrimidines showed excellent activity against H1975 lung cancer cells, with some compounds being more potent than the standard drug gefitinib. researchgate.net Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs displayed significant growth inhibition against various cancer cell lines, particularly CNS cancer cell line SNB-75. mdpi.com

Apoptosis: A novel phenyl sulfonyl piperidine compound was found to induce apoptotic cell death in colon cancer cells by modulating vesicle trafficking mediated by the coat protein complex. acs.org Other studies have shown that N-(piperidine-4-yl)benzamide derivatives can induce cell cycle arrest, a process often linked to the induction of apoptosis. nih.gov

Neuroprotective Properties (in vitro studies)

In vitro studies suggest that compounds structurally related to this compound may possess neuroprotective properties. For instance, 4-aminopyridine (B3432731) has been shown to exert neuroprotective effects in various in vitro models, including protecting motor neurons from stress and reducing excitotoxicity. nih.gov Additionally, a multitarget 1,4-dihydropyridine (B1200194) derivative containing a 4-bromophenyl group demonstrated neuroprotective activity against oxidative stress, tau-hyperphosphorylation, and calcium overload-induced toxicity in cell cultures. nih.gov Derivatives of 4'-bromophenyl-4'-piperidinol have also been investigated as multifactorial agents for Alzheimer's disease, with some showing moderate inhibition of amyloid-beta aggregation. mdpi.com

Lack of Preclinical Data on Analgesic and Anti-inflammatory Effects of this compound

Following a comprehensive search of available scientific literature, no direct preclinical data evaluating the analgesic and anti-inflammatory effects of the specific chemical compound this compound were identified.

Research into related compounds containing piperidine moieties has been conducted, exploring their potential as therapeutic agents. For instance, studies on various N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides have demonstrated potent analgesic activities in rat models. Similarly, derivatives of 4-indolyl-2-arylaminopyrimidine and 4'4 bromophenyl 4'piperidinol have been investigated for their anti-inflammatory and other biological activities in preclinical settings.

However, these studies focus on structurally distinct molecules and the findings cannot be extrapolated to this compound. The biological activity of a chemical compound is highly dependent on its precise structure. Therefore, without specific in vitro or preclinical animal model data for this compound, it is not possible to provide an evidence-based summary of its analgesic and anti-inflammatory properties or its molecular mechanisms of interaction as requested.

Further research would be required to elucidate the potential pharmacological profile of this compound.

Research Applications in Medicinal Chemistry and Chemical Biology Strictly Excluding Human Clinical Applications

Role as a Precursor in the Synthesis of Advanced Chemical Probes and Ligands

The chemical structure of N-(4-bromophenyl)piperidin-4-amine, featuring a reactive secondary amine on the piperidine (B6355638) ring and a bromo-functionalized aromatic ring, makes it an ideal starting material for the synthesis of more complex molecules. nih.gov The bromine atom, for instance, can be readily modified through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents. This versatility is crucial for developing chemical probes and ligands with high affinity and selectivity for specific biological targets.

Researchers have utilized derivatives of this scaffold to create potent and selective inhibitors of various enzymes and receptors. For example, by modifying the core structure, scientists have synthesized compounds that target protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. acs.org The piperidine moiety can interact with specific pockets in the target protein, while the substituted phenyl group can be tailored to enhance binding affinity and selectivity.

Furthermore, the development of ligands for G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes, has also benefited from precursors like this compound. The ability to systematically alter the structure of the lead molecule allows for the fine-tuning of its pharmacological properties, leading to the discovery of potent and selective agonists or antagonists.

Contribution to Lead Compound Development for In Vitro Biological Screening Campaigns

The journey of a new therapeutic agent often begins with the identification of a "hit" compound from a large-scale screening of a chemical library. This compound and its analogues have proven to be valuable starting points for such endeavors. Once a hit is identified, a process of lead optimization begins, where the initial structure is systematically modified to improve its potency, selectivity, and drug-like properties.

A notable example is the development of multifactorial anti-Alzheimer's agents. mdpi.com In one study, derivatives of 4'-bromo-N-phenyl-4'-piperidinol, a closely related compound, were synthesized and evaluated for their ability to inhibit key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). mdpi.com The in vitro screening of these compounds identified several potent inhibitors, with some exhibiting activity in the nanomolar range. mdpi.com

The following table summarizes the in vitro activity of selected 4'-bromophenyl-4'-piperidinol derivatives against key targets in Alzheimer's disease research:

| Compound | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| AB11 | 0.029 | 866 |

| AB14 | 0.038 | 763 |

| AB10 | - | - |

| AB17 | - | - |

| AB70 | - | - |

Data sourced from a study on multifactorial anti-Alzheimer's agents. mdpi.com '-' indicates data not provided for specific compounds in the referenced source.

This data highlights how modifications to the core structure can significantly impact biological activity, guiding the development of more effective lead compounds.

Utility in the Construction of Diverse Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. The success of HTS is heavily reliant on the quality and diversity of the chemical libraries being screened. The this compound scaffold is well-suited for the construction of such libraries due to its synthetic tractability. nih.gov

By employing combinatorial chemistry approaches, a large number of derivatives can be generated from this single precursor. The secondary amine of the piperidine ring can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups. researchgate.net Simultaneously, the bromophenyl moiety can be diversified through various cross-coupling reactions. This allows for the creation of a library of compounds with a common core structure but with diverse peripheral substituents, increasing the chances of finding a hit against a specific biological target.

A study on the synthesis of a 120-member library of 1-aryl-4-aminopiperidine analogues demonstrated the feasibility of using such scaffolds in a high-throughput fashion. nih.gov This work combined computational library design with parallel solution-phase synthesis and automated purification, showcasing an efficient platform for generating diverse chemical libraries for drug discovery screening. nih.gov

Applications in Preclinical Animal Models for Proof-of-Concept Studies

Following promising in vitro results, lead compounds are often advanced to preclinical animal models to evaluate their efficacy and pharmacokinetic properties in a living organism. While direct studies on this compound are limited, research on closely related 4-aminopiperidine (B84694) derivatives provides valuable insights into the potential of this class of compounds.

For instance, in the development of inhibitors for the Hepatitis C Virus (HCV), a 4-aminopiperidine scaffold, identified from a high-throughput screen, was optimized to improve its potency and metabolic stability. nih.gov The optimized compounds were then evaluated in mice, where they showed favorable liver distribution and a long metabolic half-life, crucial properties for an anti-HCV agent. nih.gov

In another study, a series of phenolic diaryl amino piperidines were developed as potent delta opioid receptor agonists. nih.gov An analog from this series demonstrated anti-nociceptive activity in two different rodent models of pain, highlighting the potential of such compounds to translate from in vitro activity to in vivo efficacy. nih.gov

Furthermore, in the context of cancer research, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. acs.org These studies underscore the importance of the piperidine scaffold in generating compounds with promising in vivo activity in non-human preclinical models.

Advanced Analytical and Purification Methodologies for Research Purity and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of N-(4-bromophenyl)piperidin-4-amine. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of piperidine (B6355638) derivatives and other aromatic amines. jchr.orgnih.govresearchgate.netepa.gov

A typical RP-HPLC method for a related compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, utilized a C18 column with a mobile phase of methanol (B129727) and water, demonstrating excellent linearity and accuracy. jchr.org For piperidine-containing compounds that lack a strong UV chromophore, derivatization can be employed to enhance detection. nih.govnih.gov For instance, a method for a similar compound, 4-(4-bromophenyl)-4-hydroxypiperidine, involved pre-column derivatization followed by fluorescence detection, achieving high sensitivity. nih.gov The choice of mobile phase, column, and detector is critical and is optimized based on the specific properties of this compound and its potential impurities. researchgate.netiosrjournals.org

Key Parameters for HPLC Analysis:

| Parameter | Typical Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) jchr.orgnih.gov | Provides good separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients jchr.orgnih.govepa.gov | Allows for the effective elution and separation of the target compound and impurities. |

| Detector | UV-Vis (e.g., 254 nm) jchr.orggoogle.com | A common wavelength for detecting aromatic compounds. |

| Flow Rate | 0.8 - 1.5 mL/min jchr.orgnih.govresearchgate.net | Optimized for efficient separation and reasonable analysis time. |

| Column Temperature | Ambient or controlled (e.g., 30-40°C) researchgate.netepa.govgoogle.com | Ensures reproducible retention times. |

Method validation according to ICH guidelines is crucial to ensure the reliability of the HPLC method, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. jchr.orgiosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the final product or arise during the synthesis of this compound. nih.govnih.gov This method is particularly useful for detecting residual solvents, starting materials, and volatile byproducts.

Aromatic amines can be analyzed by GC-MS, often after a derivatization step to improve their volatility and chromatographic behavior. nih.govresearchgate.net For instance, derivatization with reagents like pentafluoropropionamide (B1346557) can yield derivatives with excellent GC-MS properties. nih.gov The mass spectrometer provides definitive identification of impurities based on their mass spectra. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level impurity detection. nih.gov

Typical GC-MS Parameters for Aromatic Amine Analysis:

| Parameter | Typical Conditions | Rationale |

| Column | Capillary column (e.g., DB-35 MS) nih.gov | Provides high-resolution separation of volatile compounds. |

| Injector Temperature | Optimized to ensure complete volatilization without degradation. | Prevents sample discrimination and degradation. |

| Oven Temperature Program | Ramped from a low to a high temperature. | Allows for the separation of compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) nih.gov | Provides reproducible mass spectra for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Offers good mass accuracy and sensitivity. |

Preparative Chromatography Techniques for Isolation and Purification

To obtain high-purity this compound for research purposes, preparative chromatography techniques are essential for isolating the target compound from reaction mixtures and removing impurities.

Column Chromatography is a widely used method for the purification of organic compounds, including piperidine derivatives. patsnap.combiotage.combiotage.comyoutube.com The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is crucial for achieving effective separation. biotage.combiotage.com For basic compounds like this compound, which can interact strongly with acidic silica gel, modifications to the mobile phase, such as the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia, can improve chromatographic performance by minimizing tailing and improving recovery. biotage.combiotage.comreddit.com Alternatively, using an amine-functionalized silica gel can also be an effective strategy. biotage.com

Recrystallization is a powerful and economical technique for purifying solid compounds. chemrevlett.comchemrevlett.com The selection of an appropriate solvent or solvent system is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should either be highly soluble or insoluble at all temperatures. chemrevlett.com Common solvents for the recrystallization of piperidine derivatives include ethanol, methanol, and mixtures like ethanol-ethyl acetate (B1210297). chemrevlett.comrdd.edu.iq

Example Purification Strategies:

| Technique | Stationary/Mobile Phase or Solvent | Purpose |

| Column Chromatography | Silica gel with a hexane/ethyl acetate gradient, potentially with triethylamine added. biotage.combiotage.com | To separate the target compound from less polar and more polar impurities. |

| Recrystallization | Ethanol or methanol. chemrevlett.comrdd.edu.iq | To remove soluble impurities and obtain a highly crystalline, pure product. |

Impurity Profiling and Mitigation Strategies in Synthetic Schemes

A thorough understanding of the synthetic route to this compound is critical for anticipating and controlling potential impurities. Impurity profiling involves identifying the structures and origins of byproducts formed during the synthesis.

The synthesis of this compound likely involves the formation of a carbon-nitrogen bond between a piperidine derivative and a bromophenyl group. Common synthetic methods for similar structures include Buchwald-Hartwig amination or related cross-coupling reactions. chemicalbook.comgoogle.comacs.org

Potential Impurities and Mitigation Strategies:

| Potential Impurity | Origin | Mitigation Strategy |

| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry); purify the final product using chromatography or recrystallization. nih.gov |

| Homocoupled Byproducts | Side reactions of the starting materials. | Use appropriate catalysts and ligands to favor the desired cross-coupling reaction. |

| Over-alkylation/arylation Products | Reaction of the product with starting materials. | Control stoichiometry and reaction time; use protecting groups if necessary. |

| Dehalogenated Product | Reductive dehalogenation of the bromophenyl group. | Use a well-defined catalyst system and control reaction conditions to minimize side reactions. |

| Isomeric Impurities | Formation of regioisomers during synthesis. | Employ regioselective synthetic methods; purify the final product using high-resolution chromatography. |

By carefully selecting synthetic routes, optimizing reaction conditions, and employing robust purification techniques, it is possible to produce this compound with the high purity required for demanding research applications. nih.govnih.gov

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of N-arylpiperidine derivatives has been a subject of ongoing research, with many existing methods facing limitations. acs.org Future efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas of exploration include:

Streamlined Synthesis: Recent advancements have demonstrated the ability to reduce multi-step synthetic sequences for complex piperidines from 7-17 steps down to just 2-5, significantly improving efficiency. news-medical.net Future work could adapt these modular approaches, combining techniques like biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling, to the N-(4-bromophenyl)piperidin-4-amine core. news-medical.net This would reduce reliance on costly and unsustainable precious metal catalysts like palladium. news-medical.net

Green Chemistry Approaches: There is a growing emphasis on "green" synthetic methodologies that utilize aqueous media, are solvent-free, or are assisted by microwaves. nih.govresearchgate.net Applying these principles, such as one-pot reactions that minimize waste and energy consumption, will be crucial for the sustainable production of this compound derivatives. nih.gov For instance, iron-catalyzed reductive amination of ϖ-amino fatty acids presents a sustainable method for creating the piperidine (B6355638) ring. nih.gov

Novel Ring-Closing Strategies: Research into intramolecular reactions, such as the aza-Michael reaction, provides a direct pathway to construct substituted piperidine rings. nih.gov Another promising strategy involves a pyridine ring-opening, ring-closing approach via Zincke imine intermediates to generate diverse N-arylpiperidines. chemrxiv.org Adapting these methods could offer new convergent pathways to complex derivatives starting from simple, commercially available materials.

| Strategy | Key Advantages | Potential for this compound |

|---|---|---|

| Classical Methods (e.g., Bowden, Kuehne) | Well-documented, established procedures. acs.org | Baseline for comparison; potential for optimization. |

| Biocatalysis + Radical Cross-Coupling | Fewer steps, avoids precious metals, highly efficient. news-medical.net | Could enable rapid synthesis of complex, 3D-rich analogues. |

| Green Methodologies (Microwave, One-Pot) | Reduced waste, lower energy consumption, improved sustainability. nih.govresearchgate.net | Facilitates environmentally responsible scale-up and library synthesis. |

| Zincke Imine Intermediates | Convergent, suitable for high-throughput experimentation. chemrxiv.org | Allows for late-stage diversification and library generation. |

Identification of Undiscovered Biological Targets and New Preclinical Therapeutic Areas

The N-arylpiperidine pharmacophore is a cornerstone in agents targeting the central nervous system (CNS), including antidepressants, anxiolytics, and antipsychotics. acs.orggoogle.com However, the structural versatility of the this compound scaffold suggests its potential extends far beyond established CNS applications.

Future preclinical research should focus on: